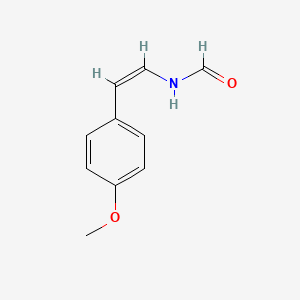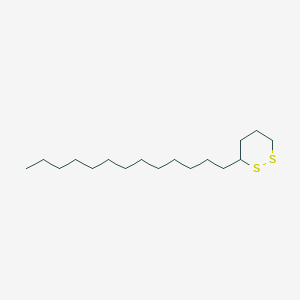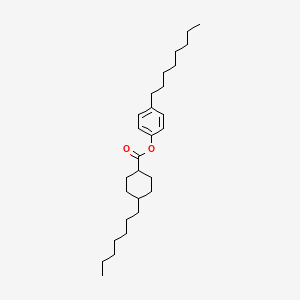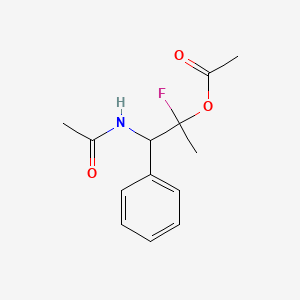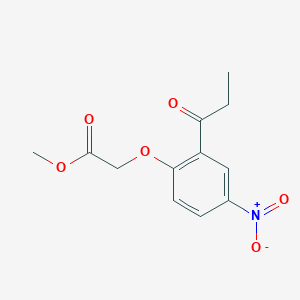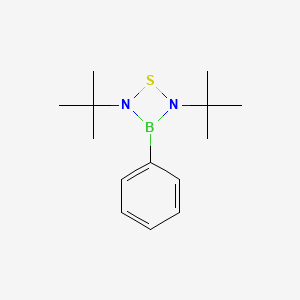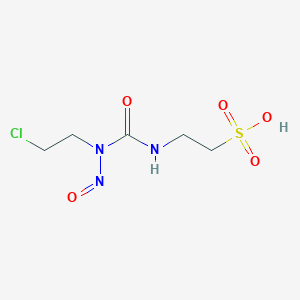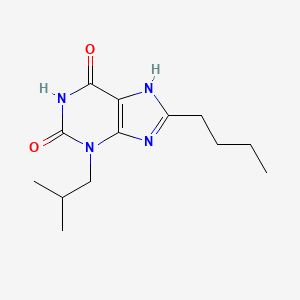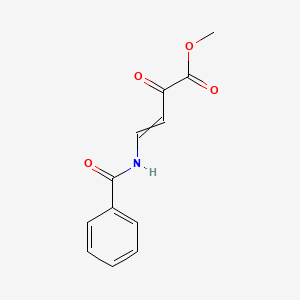
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C14H18 It is characterized by a benzene ring substituted with a 5,5-dimethylhexa-1,3-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene typically involves the reaction of benzene with 5,5-dimethylhexa-1,3-diene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance reaction rates and selectivity. The choice of raw materials, reaction conditions, and purification techniques are crucial to ensure the cost-effectiveness and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the diene group to a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Applications De Recherche Scientifique
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they occur .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,5-Dimethylhexa-1,3-diyn-1-yl)benzene: Similar structure but with triple bonds instead of double bonds.
(5,5-Dimethylhexa-1,3-dien-3-yl)benzene: Similar structure with a different position of the double bonds.
1,3-Dimethyl-5-(1-methylethyl)benzene: Similar benzene derivative with different alkyl substituents.
Propriétés
Numéro CAS |
114444-87-0 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5,5-dimethylhexa-1,3-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
BODZIUNRXHFFNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


